molecular formula C16H13FN2O B250689 4-cyano-N-(2,6-dimethylphenyl)-2-fluorobenzamide

4-cyano-N-(2,6-dimethylphenyl)-2-fluorobenzamide

Cat. No. B250689
M. Wt: 268.28 g/mol
InChI Key: YWMXHQGTRDQVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-(2,6-dimethylphenyl)-2-fluorobenzamide, commonly known as CFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFA is a potent inhibitor of the protein kinase CK1, which plays a crucial role in regulating various cellular processes.

Mechanism of Action

CFA acts as a potent inhibitor of CK1, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. CK1 is also involved in the regulation of the Wnt signaling pathway, which is frequently dysregulated in cancer and other diseases. By inhibiting CK1, CFA disrupts the Wnt signaling pathway and inhibits the growth of cancer cells. CFA also modulates the activity of CK1 in the circadian rhythm and neurodegenerative diseases, leading to beneficial effects on neuronal function and cognitive performance.
Biochemical and Physiological Effects:
CFA has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, modulation of circadian rhythm, and protection against oxidative stress. CFA has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of CFA is its potent inhibitory activity against CK1, which makes it a valuable tool for studying the role of CK1 in various cellular processes. CFA is also relatively easy to synthesize and has high purity and yield. However, one of the limitations of CFA is its potential toxicity, which may limit its use in certain experiments. CFA also has limited solubility in aqueous solutions, which may require the use of organic solvents for certain experiments.

Future Directions

There are several future directions for CFA research, including the development of more potent and selective CK1 inhibitors, the investigation of the role of CK1 in other diseases, and the exploration of the potential therapeutic applications of CFA in cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of CFA and to determine its potential toxicity and side effects in vivo.

Synthesis Methods

The synthesis of CFA involves the reaction of 2-fluoro-4-nitrobenzoic acid with 2,6-dimethylaniline in the presence of cyanogen bromide. The resulting product is then reduced with hydrogen gas in the presence of palladium on carbon catalyst to obtain CFA in high yield and purity.

Scientific Research Applications

CFA has been extensively studied for its potential applications in various fields, including cancer research, circadian rhythm regulation, and neurodegenerative diseases. In cancer research, CFA has been shown to inhibit the growth of cancer cells by targeting CK1 and disrupting the Wnt signaling pathway. In circadian rhythm regulation, CFA has been shown to modulate the activity of CK1 and regulate the expression of clock genes, which play a crucial role in maintaining the circadian rhythm. In neurodegenerative diseases, CFA has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C16H13FN2O

Molecular Weight

268.28 g/mol

IUPAC Name

4-cyano-N-(2,6-dimethylphenyl)-2-fluorobenzamide

InChI

InChI=1S/C16H13FN2O/c1-10-4-3-5-11(2)15(10)19-16(20)13-7-6-12(9-18)8-14(13)17/h3-8H,1-2H3,(H,19,20)

InChI Key

YWMXHQGTRDQVQI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=C(C=C2)C#N)F

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=C(C=C2)C#N)F

Origin of Product

United States

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